molecular formula C15H19ClN4O2 B4820492 6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide CAS No. 6045-50-7

6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide

Cat. No.: B4820492
CAS No.: 6045-50-7
M. Wt: 322.79 g/mol
InChI Key: BTIXSXHIHNVUKH-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Methylation: The methyl groups at the 2 and 3 positions can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

    Piperazine Substitution: The 4-methylpiperazine moiety can be introduced through nucleophilic substitution reactions using 4-methylpiperazine and appropriate leaving groups.

    Oxidation: The oxidation of the quinoxaline nitrogen atoms to form the 4-oxido and 1-oxide groups can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions to form various oxides and hydroxides.

    Reduction: Reduction reactions can convert the oxido groups back to amines or other reduced forms.

    Substitution: The chlorine atom and piperazine moiety can participate in nucleophilic substitution reactions.

Properties

IUPAC Name

6-chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2/c1-10-11(2)20(22)15-9-13(12(16)8-14(15)19(10)21)18-6-4-17(3)5-7-18/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIXSXHIHNVUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC(=C(C=C2N1[O-])Cl)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365860
Record name 6-chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6045-50-7
Record name 6-chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide
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6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide
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6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide
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6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide
Reactant of Route 6
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6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide

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